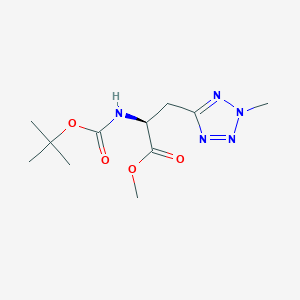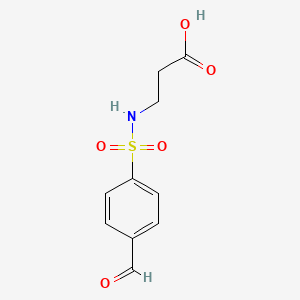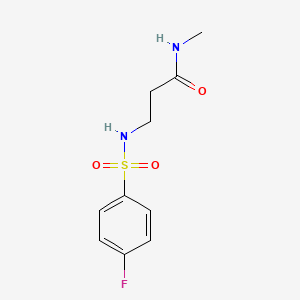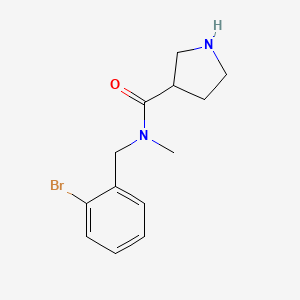
n-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide is an organic compound that belongs to the class of bromobenzyl derivatives. This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a pyrrolidine ring substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide typically involves the reaction of 2-bromobenzyl chloride with N-methylpyrrolidine-3-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing functional groups.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of brominated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carboxamide group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzyl chloride: A precursor in the synthesis of N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide.
N-Methylpyrrolidine-3-carboxamide: Another precursor used in the synthesis.
Bretylium: A bromobenzyl derivative with similar structural features but different pharmacological properties
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H17BrN2O |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H17BrN2O/c1-16(13(17)10-6-7-15-8-10)9-11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3 |
Clé InChI |
JZLFQGPLWIDICQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1Br)C(=O)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


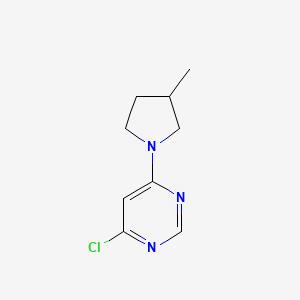
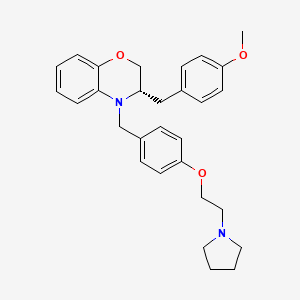
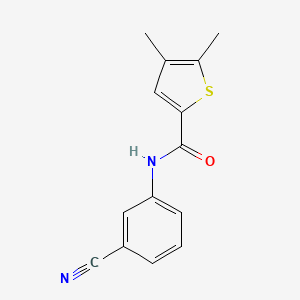
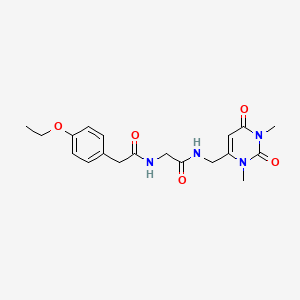

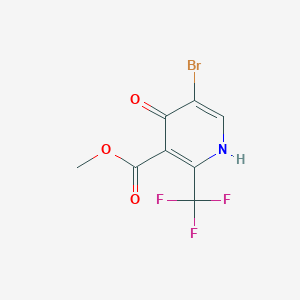
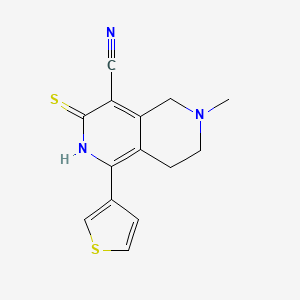
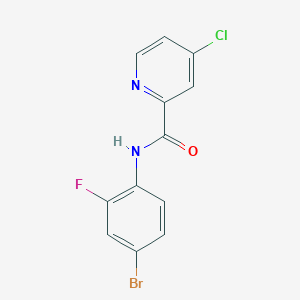

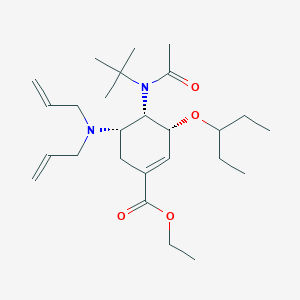
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
